molecular formula C9H10FNO2S B2999696 1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride CAS No. 2141421-39-6

1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride

Cat. No.: B2999696
CAS No.: 2141421-39-6
M. Wt: 215.24
InChI Key: SUHOCGKKTPPPCD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride is a chemical reagent featuring the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry. This heterocyclic core is prevalent in a wide range of biologically active compounds and pharmaceuticals, with derivatives demonstrating activities including anticancer, antifungal, and antiarrhythmic properties . The incorporation of a sulfonyl fluoride group makes this compound a valuable building block in organic synthesis and drug discovery efforts. Sulfonyl fluorides are increasingly used in chemical biology and medicinal chemistry due to their reactivity, which can be harnessed for the development of covalent inhibitors and as a versatile handle for further chemical modification . While direct biological data for this specific analog may be limited, research on closely related 1,2,3,4-tetrahydroquinoline derivatives has shown significant promise. For instance, certain derivatives have been identified as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a recognized therapeutic target for conditions such as prostate cancer . The structural features of this reagent make it a valuable intermediate for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies in these and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHOCGKKTPPPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)S(=O)(=O)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride can be synthesized through a multi-step process involving the sulfonylation of tetrahydroquinoline. The general synthetic route includes:

Industrial Production Methods:

Industrial production of this compound typically involves large-scale sulfonylation and fluorination reactions, optimized for high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions:

1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride has several scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-sulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group and Reactivity

  • 1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride: The sulfonyl fluoride (-SO₂F) group is less hydrolytically labile than sulfonyl chlorides (-SO₂Cl) but more reactive than sulfonamides (-SO₂NH-). Its stability in aqueous environments makes it suitable for in vivo applications .
  • N-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (): The sulfonamide group (-SO₂NH-) reduces electrophilicity, favoring hydrogen-bond interactions.
  • 2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (): The sulfonyl chloride (-SO₂Cl) is highly reactive but prone to hydrolysis. The trifluoroacetyl group (-COCF₃) introduces strong electron-withdrawing effects, amplifying the electrophilicity of the sulfonyl chloride .

Core Structure and Pharmacokinetics

  • Tetrahydroquinoline vs. Tetrahydroisoquinoline: Tetrahydroquinoline (target compound) has a nitrogen atom at the 1-position of the fused benzene ring, while tetrahydroisoquinoline (–3) positions the nitrogen at the 2-position. This difference alters electronic distribution, solubility, and binding affinity in biological systems. Tetrahydroquinoline derivatives often exhibit enhanced metabolic stability compared to isoquinoline analogs due to reduced ring strain .

Substituent Effects

  • Electron-Withdrawing Groups: The trifluoroacetyl group in increases electrophilicity, whereas the methyl group in 6-methyl-1,2,3,4-tetrahydroquinoline (–5) enhances lipophilicity without affecting reactivity .
  • Aromatic vs.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Features Applications
This compound C₉H₁₀FNO₂S Sulfonyl fluoride 215.25 High stability, moderate reactivity Covalent inhibitors, ABPP
N-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide C₁₅H₁₅ClN₂O₂S Sulfonamide 334.81 Hydrogen-bonding capability Enzyme inhibitors, antibiotics
2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride C₁₁H₉ClF₃NO₃S Sulfonyl chloride 345.71 High reactivity, electron-withdrawing Synthetic intermediate
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N None (methyl) 147.22 Lipophilic backbone Organic synthesis, intermediates

Biological Activity

1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound features a tetrahydroquinoline core with a sulfonyl fluoride functional group. The synthesis typically involves:

  • Sulfonylation Reaction : Introduction of the sulfonyl group to the tetrahydroquinoline.
  • Fluorination Reaction : Conversion of sulfonyl chloride to sulfonyl fluoride using fluorinating agents like potassium fluoride under anhydrous conditions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition. This mechanism affects various biochemical pathways depending on the specific enzyme targeted.
  • Receptor Modulation : The compound may also modulate receptor activities, contributing to its pharmacological effects .

Biological Activities

  • Anticancer Properties : Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activities. For instance, studies have shown that certain analogs can inhibit tumor cell growth effectively .
  • Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties against various pathogens, making it a candidate for drug development in infectious diseases.
  • Enzyme Inhibition Studies : Specific studies have demonstrated the inhibitory effects on enzymes like PNMT (phenylethanolamine N-methyltransferase), with varying potencies compared to other compounds in its class .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant inhibition of cancer cell lines
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionInhibits PNMT with Ki values indicating potency

Notable Research Findings

  • A study compared the binding affinities of various sulfonyl derivatives and found that this compound showed promising selectivity for certain targets while maintaining lower toxicity profiles in preliminary assays .
  • Another investigation highlighted its potential as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Applications in Drug Development

The compound's unique structural features make it a valuable scaffold in drug discovery:

  • Pharmacophore Development : Its mechanism of action suggests potential applications in designing drugs targeting specific enzymes or receptors involved in disease pathways.
  • Material Science Applications : Beyond biological applications, it is also being explored for use in advanced material synthesis due to its chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,4-tetrahydroquinoline-7-sulfonyl fluoride, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization of fluorinated propargyl amines or sulfonation of tetrahydroquinoline precursors. For example, Yanai et al. (2007) describe a two-step process: (1) cyclization of trifluoromethylated propargyl amines using gold catalysis to form the tetrahydroquinoline core, followed by (2) sulfonation with sulfur trioxide or fluorosulfonic acid derivatives . Key intermediates (e.g., 7-fluoro-tetrahydroquinoline) are characterized using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm regioselectivity and functional group integrity .

Q. How can researchers optimize the stability of this compound in aqueous environments for biological assays?

  • Methodological Answer : Stability is assessed via accelerated degradation studies under varying pH (2–12) and temperature (25–60°C). LC-MS monitors hydrolysis of the sulfonyl fluoride group to sulfonic acid. Buffered solutions (e.g., phosphate-buffered saline at pH 7.4) with stabilizers like DTT (dithiothreitol) or EDTA are recommended to minimize metal-catalyzed degradation .

Q. What analytical techniques are critical for purity assessment of this compound?

  • Methodological Answer : Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Complementary techniques include elemental analysis (C, H, N, S) and 19F^{19}F NMR to quantify residual fluorinated impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfonyl fluoride’s electrophilicity. Fukui indices identify reactive sites, while transition-state analysis predicts regioselectivity in reactions with amines or thiols. Validation involves comparing computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictory data on the compound’s catalytic activity in enzyme inhibition studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Systematic studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding thermodynamics. Control experiments with mutated enzymes (e.g., cysteine-to-serine mutants) confirm covalent binding via the sulfonyl fluoride group .

Q. How can regioselective functionalization of the tetrahydroquinoline core be achieved without degrading the sulfonyl fluoride group?

  • Methodological Answer : Mild conditions (e.g., Pd-catalyzed Suzuki coupling at C-5) are employed, with protecting groups (e.g., tert-butoxycarbonyl for amines) to shield reactive sites. Reaction progress is monitored via 19F^{19}F NMR to detect unintended sulfonyl fluoride hydrolysis .

Q. What experimental designs minimize side reactions during large-scale synthesis?

  • Methodological Answer : Design of Experiments (DoE) optimizes parameters like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. Continuous-flow reactors enhance heat/mass transfer, reducing side products (e.g., over-sulfonated derivatives). In-line FT-IR tracks intermediate formation in real time .

Data Contradiction Analysis

Q. How to address discrepancies in reported 19F^{19}F NMR chemical shifts for this compound across studies?

  • Methodological Answer : Calibrate NMR spectrometers using internal standards (e.g., CFCl3_3) and confirm solvent effects (DMSO vs. CDCl3_3). Collaborative inter-laboratory studies harmonize data, with metadata on probe temperature and magnetic field strength .

Q. Why do kinetic studies show variability in sulfonyl fluoride hydrolysis rates?

  • Methodological Answer : Variability arises from trace nucleophiles (e.g., chloride ions) in buffers. Use ultra-pure water (18.2 MΩ·cm) and pre-treat glassware with silanizing agents. Pseudo-first-order kinetics under controlled ionic strength (e.g., 0.1 M NaCl) improve reproducibility .

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